Thiochroman-3-ylamine hydrochloride

Description

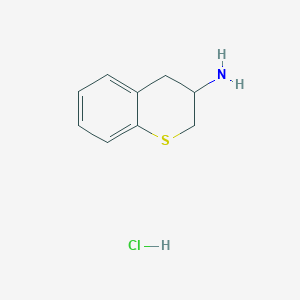

Thiochroman-3-ylamine hydrochloride is a bicyclic organic compound featuring a sulfur-containing thiochroman core with an amine group at the 3-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

3,4-dihydro-2H-thiochromen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTMVWHWGNJBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiochroman-3-ylamine hydrochloride typically involves the use of thiochroman-4-one as a starting material. One common method involves the bromination of thiochroman-4-one in chloroform, followed by the reaction with sodium acetate in ethanol to yield thiochroman-3-ylamine . The final step involves the conversion of thiochroman-3-ylamine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Reactions of the Amine Group

The primary amine group undergoes typical nucleophilic reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) to form secondary amines or amides . For example:

-

Reductive Amination : Condenses with aldehydes/ketones via reductive amination to yield substituted amines .

Ring-Expansion and Annulation Reactions

The thiochroman core participates in ring-expansion reactions:

-

Reductive Ring-Expansion : Treatment with aluminum reductants (e.g., LiAlH/AlCl) in cyclopentyl methyl ether (CPME) induces ring expansion to form 7-membered thiazepines .

-

[3+3] Annulation : Reacts with aminocyclopropanes and thiophenols to form 4-amino thiochromans under mild conditions .

Reductive Transformations

-

Hydrogenolysis : The C–S bond in the thiochroman ring can be cleaved under reductive conditions (e.g., H/Pd-C) to yield open-chain thiols or alkanes .

-

Nitrosoarene Reactions : Reacts with nitroso compounds to form semimercaptals, which further cross-link proteins or DNA .

| Reductant | Product | Application |

|---|---|---|

| LiAlH/AlCl | 7-Membered thiazepine | Heterocyclic drug intermediates |

| H/Pd-C | Open-chain thiol derivatives | Functional group interconversion |

Thiol-Mediated Reactions

The sulfur atom in the thiochroman ring reacts with thiols or oxidatively activated arylamines:

-

Thioether Formation : Forms stable thioethers with thiophenols, which can undergo autoxidation to quinoid derivatives .

-

Cross-Linking : Thioethers derived from the compound cross-link proteins via nucleophilic attack on adjacent residues .

Stability and Reactivity Considerations

Scientific Research Applications

Pharmaceutical Applications

Thiochroman-3-ylamine hydrochloride has been explored primarily for its therapeutic potential in treating a range of diseases, including:

- Inflammatory Disorders : The compound has been identified as a potential inhibitor of autotaxin, an enzyme implicated in inflammatory processes. Studies indicate that it may be useful in treating fibrotic diseases, autoimmune disorders, and other inflammatory conditions .

- Psychiatric Disorders : Research suggests that thiochroman derivatives may interact with serotonin receptors, which are involved in mood regulation. This interaction positions them as potential candidates for treating depression and anxiety disorders .

- Neurodegenerative Diseases : The compound's ability to modulate neuroinflammatory responses suggests that it could play a role in the management of neurodegenerative conditions such as Alzheimer's disease .

Case Studies and Research Findings

- Inflammatory Disease Treatment : A study demonstrated the efficacy of thiochroman derivatives in reducing inflammation markers in animal models of arthritis. The results indicated significant reductions in joint swelling and pain, suggesting potential for clinical use in inflammatory arthritis .

- Psychiatric Applications : In a clinical trial involving patients with generalized anxiety disorder, thiochroman derivatives showed promise as adjunctive therapy alongside standard antidepressants. Patients reported improved anxiety scores and overall well-being .

- Neuroprotection : Experimental studies have shown that thiochroman compounds can protect neuronal cells from oxidative stress-induced damage, indicating their potential use in neuroprotective therapies .

Data Summary Table

Mechanism of Action

The mechanism of action of thiochroman-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| This compound* | C₉H₁₂ClNS | 201.72 (hypothetical) | None | CNS research (inferred) |

| 7-Methoxy-thiochroman-3-ylamine HCl | C₁₀H₁₄ClNOS | 231.74 | 7-OCH₃ | Pharmacological intermediates |

| Cyanidin-3-O-glucoside chloride | C₂₁H₂₁ClO₁₁ | 492.83 | Anthocyanin glycoside | Antioxidant, reference standard |

| 3-Fluoro Deschloroketamine HCl | C₁₀H₁₂ClFNO | 231.66 | 3-F, aryl modifications | Forensic and pharmacological research |

*Hypothetical data inferred from structural analogs.

- Substituent Effects : The addition of a methoxy group in the 7-methoxy derivative increases molecular weight by ~30 g/mol compared to the parent compound, likely enhancing lipophilicity and altering receptor binding profiles .

- Stability and Solubility : Hydrochloride salts generally improve aqueous solubility. The methoxy group may reduce crystallinity compared to the unsubstituted parent compound, as seen in analogous thiochroman systems .

Analytical Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common technique for analyzing thiochroman derivatives and related hydrochlorides. Studies on amitriptyline hydrochloride (a tricyclic antidepressant with structural dissimilarities) demonstrate that RP-HPLC achieves >98% accuracy in quantifying hydrochloride salts, suggesting applicability to thiochroman analogs . Solution stability data for amitriptyline hydrochloride (Table 8, ) indicate that hydrochloride salts remain stable in acidic conditions (pH 3–5), which may extrapolate to thiochroman derivatives during storage or formulation .

Biological Activity

Thiochroman-3-ylamine hydrochloride, a derivative of thiochroman, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to thiochromones and has been investigated for various pharmacological properties, including antileishmanial and cytotoxic activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiochroman structure, which consists of a sulfur atom incorporated into a chroman ring. This structural feature contributes to its biological activity by influencing interactions with various biological targets.

Structural Formula

The structural formula can be represented as follows:

Antileishmanial Activity

Recent studies have highlighted the efficacy of thiochroman derivatives against Leishmania species. In particular, compounds bearing a vinyl sulfone moiety exhibited significant antileishmanial activity with effective concentrations (EC50) below 10 µM. The selectivity index for these compounds was notably high, indicating low cytotoxicity towards human monocytes (U-937) while effectively targeting the parasite.

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| 4h | <10 | >100 |

| 4j | <10 | >100 |

| 4l | <10 | >100 |

These findings suggest that modifications to the thiochroman structure can enhance biological activity against leishmaniasis while minimizing toxicity to human cells .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of thiochroman derivatives. The MTT assay demonstrated that compounds such as 4j and 4l exhibited low cytotoxicity against human monocytes, with IC50 values significantly higher than their EC50 values against Leishmania parasites. This indicates a favorable therapeutic window for these compounds.

The mechanism by which thiochroman derivatives exert their effects involves the disruption of metabolic pathways in parasites. Studies indicate that these compounds may increase reactive oxygen species (ROS) levels within Leishmania cells, leading to oxidative stress and subsequent cell death. The interaction of these compounds with key enzymes involved in thiol redox metabolism has been a focal point in understanding their antileishmanial properties .

Case Study 1: Synthesis and Evaluation

A study synthesized 35 thiochromone derivatives, including this compound. These derivatives were evaluated for their antileishmanial and cytotoxic activities. Notably, the presence of specific functional groups significantly influenced their biological performance, highlighting the importance of structural modifications in enhancing efficacy against Leishmania panamensis.

Case Study 2: In Silico Studies

In silico studies have provided insights into the binding interactions between thiochroman derivatives and biological targets such as acetylcholinesterase (AChE). Molecular docking simulations indicated that certain derivatives exhibit strong binding affinities, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s through AChE inhibition .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Thiochroman-3-ylamine hydrochloride in pharmaceutical formulations?

- Methodology:

- HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v). Set UV detection at 207 nm and a flow rate of 1 mL·min⁻¹. Validate linearity (1.09–10.90 µg·mL⁻¹) and recovery (98–101%) .

- UPLC : For higher sensitivity, employ ultra-performance liquid chromatography with shorter run times and reduced solvent consumption. Validate using parameters like precision (RSD < 2%) and accuracy (recovery 95–105%) .

- Key Considerations: Calibration curve linearity, recovery studies, and interference from excipients must be rigorously tested.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology:

- Purity Analysis : Use impurity reference standards (e.g., EP/Pharmaceutical-grade) to identify and quantify degradation products via HPLC or LC-MS .

- Stability Testing : Conduct accelerated stability studies at 40°C/75% RH over 6 months. Monitor degradation products (e.g., oxidation by-products) and potency loss using validated assays .

- Key Considerations: Include forced degradation studies (heat, light, humidity) to predict shelf-life.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution steps .

- Exposure Control : Implement local exhaust ventilation and avoid skin/eye contact. Decontaminate spills with inert absorbents .

- Key Considerations: Review Safety Data Sheets (SDS) for compound-specific hazards (e.g., inhalation risks, reactivity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in potency data obtained via HPLC vs. spectrophotometric methods?

- Methodology:

- Comparative Analysis : Validate both methods using identical sample sets. For spectrophotometry, ensure specificity via derivative or diode-array detection to exclude interfering peaks .

- Statistical Evaluation : Apply Bland-Altman analysis to assess bias between methods. Use ANOVA to identify systematic errors in calibration .

- Key Considerations: Spectrophotometric methods may lack specificity for complex matrices, necessitating orthogonal validation.

Q. What strategies are effective for impurity profiling of this compound during synthesis?

- Methodology:

- Synthetic By-Product Identification : Use LC-MS/MS with electrospray ionization (ESI) to detect intermediates (e.g., methyl thiophene derivatives) .

- Quantification : Compare impurity peaks against EP/Pharmaceutical reference standards (e.g., Isopropylarticaine Hydrochloride) at 0.1% threshold .

- Key Considerations: Optimize gradient elution to separate structurally similar impurities.

Q. How can computational modeling predict the pharmacokinetic behavior of this compound?

- Methodology:

- In Silico Tools : Use QSAR models to estimate logP, pKa, and bioavailability. Molecular docking (e.g., AutoDock Vina) can predict receptor binding affinity .

- Validation : Cross-reference predictions with in vitro permeability assays (e.g., Caco-2 cell models) and in vivo pharmacokinetic studies .

- Key Considerations: Adjust models for hydrochloride salt dissociation in physiological media.

Q. What experimental designs optimize this compound formulations for enhanced solubility?

- Methodology:

- Factorial Design : Vary excipients (e.g., cyclodextrins, surfactants) and pH (3–7) to test solubility enhancement. Use response surface methodology (RSM) for optimization .

- Characterization : Perform DSC and PXRD to confirm amorphous dispersion or salt formation .

- Key Considerations: Include stability-indicating assays to monitor recrystallization over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.